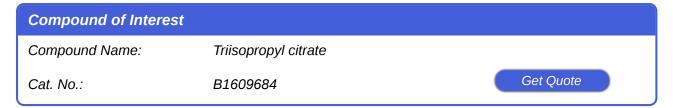


Triisopropyl Citrate: A Technical Safety and Toxicity Profile

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FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Executive Summary

Triisopropyl citrate, a triester of citric acid and isopropyl alcohol, is utilized in the cosmetics industry as a skin-conditioning agent, emollient, and solvent[1][2]. This technical guide provides a comprehensive overview of the available safety and toxicity data for **triisopropyl citrate**. Due to a scarcity of studies on **triisopropyl citrate** specifically, this report incorporates data from structurally related citrate esters and established scientific principles to build a robust safety profile. The primary metabolic pathway is anticipated to be hydrolysis via esterases into citric acid and isopropyl alcohol, both of which have well-characterized metabolic and toxicity profiles. The available data suggests a low order of toxicity for **triisopropyl citrate**.

Chemical and Physical Properties



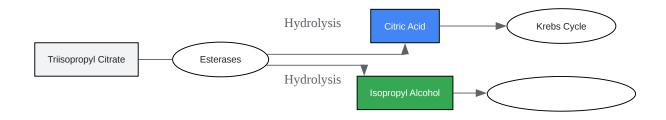
Property	Value	Reference
Chemical Name	Triisopropyl citrate	[3]
CAS Number	74592-76-0	[3]
Molecular Formula	C15H26O7	[3]
Molecular Weight	318.36 g/mol	[3]
Physical State	Not Determined	
Solubility	Not Determined	_

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

No specific ADME studies on **triisopropyl citrate** were identified in the public domain. However, based on its chemical structure as a citrate ester, a metabolic pathway can be hypothesized.

Proposed Metabolic Pathway

The primary metabolic pathway for **triisopropyl citrate** is expected to be the enzymatic hydrolysis of the ester bonds by non-specific esterases present in the plasma and various tissues. This process would yield citric acid and three molecules of isopropyl alcohol[4].



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Figure 1: Hypothesized metabolic pathway of triisopropyl citrate.



Citric acid is a natural component of the body and a key intermediate in the Krebs (citric acid) cycle, a fundamental energy-producing process in cells. Isopropyl alcohol is metabolized to acetone, which can then be further metabolized or excreted.

Toxicological Profile

Direct and quantitative toxicological data for **triisopropyl citrate** is limited. The safety assessment, therefore, relies heavily on data from related citrate esters and the known toxicity of its predicted metabolites.

Acute Toxicity

No specific acute toxicity studies for **triisopropyl citrate** were found. However, data on other citrate esters suggest a low order of acute toxicity.

Test Substance	Species	Route	Endpoint	Result	Reference
Trioctyldodec yl citrate	Rat	Oral	LD50	> 5000 mg/kg bw	[5]
Analogue of Trioctyldodec yl citrate	Rat	Dermal	LD50	> 2000 mg/kg bw	[5]
Triethyl citrate	Rabbit	Dermal	LD50	> 5 g/kg	[6]
Citric Acid	Rabbit	Dermal	LD50	> 5 g/kg	[6]

Repeated Dose Toxicity

A 6-week feeding study in rats with an isopropyl citrate ester mixture containing 2% **triisopropyl citrate** showed no adverse effects[6]. In a 2-year study, the same mixture fed to rats at up to 2.8% of the diet also showed no signs of toxicity[6].



Test Substanc e	Species	Route	Duration	NOAEL	Key Findings	Referenc e
Isopropyl citrate ester mixture (containing 2% triisopropyl citrate)	Rat	Oral (dietary)	6 weeks	Not explicitly stated, but no adverse effects observed at an average daily intake of 0.78 g for males and 0.54 g for females.	No adverse effects observed.	[6]
Isopropyl citrate ester mixture (containing 2% triisopropyl citrate)	Rat	Oral (dietary)	2 years	Not explicitly stated, but no signs of toxicity were observed at up to 2.8% of the diet.	No test- article related changes upon microscopi c examinatio n of tissues.	[6]
Analogue of Trioctyldod ecyl citrate	Rat	Oral	28 days	500 mg/kg bw/day	Not specified	[5]

Genotoxicity



No genotoxicity studies for **triisopropyl citrate** were identified. However, studies on analogous citrate esters have not indicated mutagenic potential.

Test Substance	Assay	System	Metabolic Activation	Result	Reference
Analogue of Trioctyldodec yl citrate	Bacterial Reverse Mutation (Ames Test)	S. typhimurium	With and without S9	Non- mutagenic	[5]
Analogue of Trioctyldodec yl citrate	In vitro Mammalian Chromosome Aberration Test	Not specified	Not specified	Non- genotoxic	[5]

Carcinogenicity

No carcinogenicity studies on **triisopropyl citrate** were found. The 2-year repeated dose toxicity study of an isopropyl citrate mixture containing 2% **triisopropyl citrate** did not report any increase in tumors[6].

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for **triisopropyl citrate** were identified. A study on a distearyl citrate ester mixture found no reproductive or developmental effects[6].

Local Toxicity: Dermal and Eye Irritation

The Cosmetic Ingredient Review (CIR) Expert Panel, focusing on dermal exposure for cosmetic ingredients, concluded that citric acid and its salts and esters, including **triisopropyl citrate**, are safe as used in cosmetics[6][7].



Test Substance	Species	Test	Concentrati on	Result	Reference
Trioctyldodec yl citrate	Rabbit	Skin Irritation	25%	Slightly irritating	[5]
Trioctyldodec yl citrate	Rabbit	Eye Irritation	25%	Non-irritating	[5]
Citric Acid	Rabbit	Skin Irritation	30%	Not a primary irritant	[6]
Citric Acid	Rabbit	Skin Irritation	60%	Some erythema and edema (subsided)	[6]
Citric Acid	Rabbit	Skin Irritation	Undiluted	Mild to severe erythema and mild to moderate edema	[6]

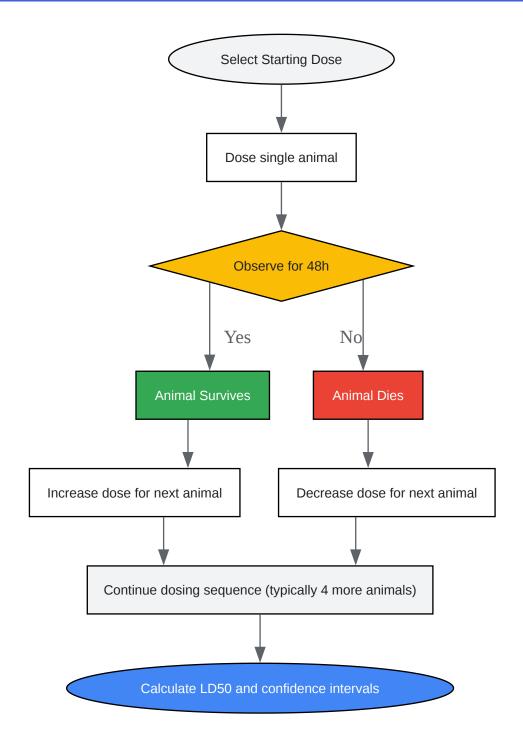
Experimental Protocols

As no specific study reports for **triisopropyl citrate** are publicly available, this section details the standard methodologies, based on OECD guidelines, that would be employed to assess its toxicity.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to estimate the LD50 value with a reduced number of animals.





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Figure 2: Workflow for an acute oral toxicity study.

- Test System: Typically, young adult female rats are used.
- Dosing: A single animal is dosed with the test substance by oral gavage. The starting dose is selected based on available information, often near the expected LD50.



- Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.
- Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. A dose progression factor of 3.2 is commonly used.
- Main Study: The sequential dosing continues until specific stopping criteria are met, which
 usually involves observing a series of reversals in outcome (e.g., survival followed by death).
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

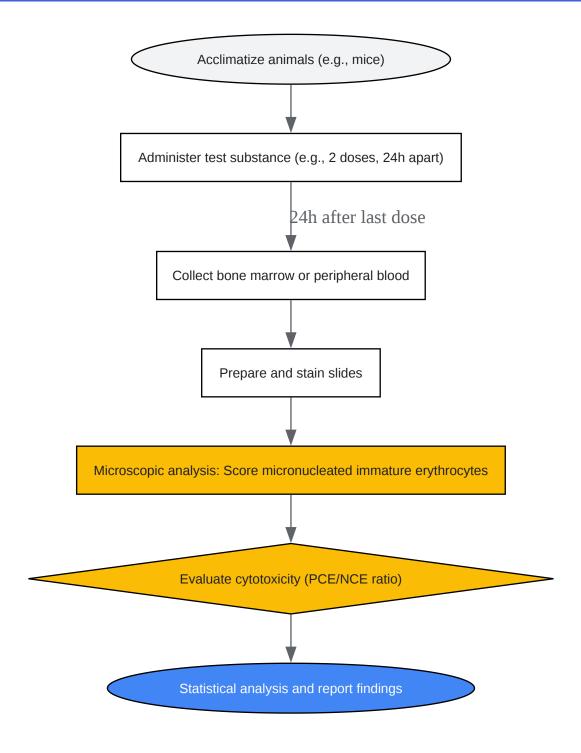
This in vitro assay is used to detect gene mutations.

- Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.
- Procedure: The tester strains are exposed to the test substance at various concentrations on agar plates.
- Incubation: Plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.





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